Alanine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ALANINE, N-[[4-(2-CHLOROPHENOXY)PHENYL]SULFONYL]- is a chemical compound known for its unique structure and properties. It is characterized by the presence of an alanine moiety linked to a 4-(2-chlorophenoxy)phenylsulfonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ALANINE, N-[[4-(2-CHLOROPHENOXY)PHENYL]SULFONYL]- typically involves the reaction of alanine with 4-(2-chlorophenoxy)phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of ALANINE, N-[[4-(2-CHLOROPHENOXY)PHENYL]SULFONYL]- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
ALANINE, N-[[4-(2-CHLOROPHENOXY)PHENYL]SULFONYL]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
ALANINE, N-[[4-(2-CHLOROPHENOXY)PHENYL]SULFONYL]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ALANINE, N-[[4-(2-CHLOROPHENOXY)PHENYL]SULFONYL]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ALANINE, N-[[4-(2-CHLOROPHENOXY)PHENYL]SULFONYL]- include other sulfonyl derivatives of amino acids and phenoxy compounds. Examples include:
- ALANINE, N-[[4-(2-BROMOPHENOXY)PHENYL]SULFONYL]
- ALANINE, N-[[4-(2-FLUOROPHENOXY)PHENYL]SULFONYL]
- ALANINE, N-[[4-(2-METHOXYPHENOXY)PHENYL]SULFONYL]
Uniqueness
The uniqueness of ALANINE, N-[[4-(2-CHLOROPHENOXY)PHENYL]SULFONYL]- lies in its specific chemical structure, which imparts distinct properties and reactivity.
Eigenschaften
Molekularformel |
C15H14ClNO5S |
---|---|
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C15H14ClNO5S/c1-10(15(18)19)17-23(20,21)12-8-6-11(7-9-12)22-14-5-3-2-4-13(14)16/h2-10,17H,1H3,(H,18,19)/t10-/m0/s1 |
InChI-Schlüssel |
IETNEQSPEDIHAV-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Kanonische SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.